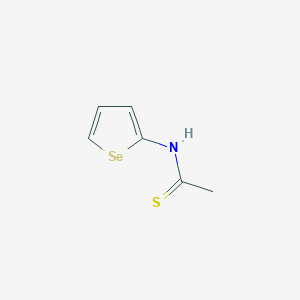

N-(Selenophen-2-yl)ethanethioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(Selenophen-2-yl)ethanethioamide is an organoselenium compound that features a selenophene ring attached to an ethanethioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Selenophen-2-yl)ethanethioamide can be synthesized through the reaction of selenophene-2-carboxylic acid with thionyl chloride to form selenophen-2-yl chloride, which is then reacted with ethanethioamide in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(Selenophen-2-yl)ethanethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form selenoxide derivatives.

Reduction: Reduction reactions can convert the selenophene ring to a selenol group.

Substitution: The ethanethioamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Selenoxide derivatives.

Reduction: Selenol-containing compounds.

Substitution: Various substituted ethanethioamide derivatives.

Scientific Research Applications

N-(Selenophen-2-yl)ethanethioamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organoselenium compounds.

Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways.

Medicine: Explored for its potential use in developing new therapeutic agents due to its unique chemical properties.

Industry: Utilized in the development of advanced materials, including semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-(Selenophen-2-yl)ethanethioamide involves its interaction with molecular targets through its selenophene ring and ethanethioamide group. The compound can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, it can form covalent bonds with biological macromolecules, modulating their function and activity .

Comparison with Similar Compounds

Similar Compounds

Thiophene derivatives: Compounds with a sulfur atom in place of selenium.

Furan derivatives: Compounds with an oxygen atom in place of selenium.

Pyrrole derivatives: Compounds with a nitrogen atom in place of selenium.

Uniqueness

N-(Selenophen-2-yl)ethanethioamide is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s larger atomic size and different electronegativity influence the compound’s reactivity and interaction with biological systems .

Biological Activity

N-(Selenophen-2-yl)ethanethioamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant properties. This article provides a detailed overview of its synthesis, structural characteristics, and biological activities supported by various studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the acylation of 2-aminothiophene derivatives with activated carboxylic acids. The compound's structure can be confirmed through various analytical techniques such as IR spectroscopy, NMR spectroscopy, and X-ray diffraction.

Key Structural Features

- Molecular Formula : C₇H₈N₂OS

- Molecular Weight : 172.21 g/mol

- Functional Groups : Contains an amide bond (R–CO–NHR), which is crucial for its biological activity.

Antioxidant Activity

The antioxidant activity of this compound has been evaluated using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. The results indicate that the compound exhibits moderate antioxidant properties, which are essential for mitigating oxidative stress in biological systems .

Antimicrobial Activity

The antimicrobial effects of this compound have been investigated against various microbial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as yeasts such as Candida glabrata and Candida krusei. The microdilution method was employed to assess its efficacy, revealing promising results that suggest its potential as a therapeutic agent against infections .

Comparative Data on Biological Activities

| Activity Type | Test Method | Results |

|---|---|---|

| Antioxidant | ABTS Assay | Moderate activity observed |

| Antimicrobial | Microdilution Method | Significant activity against multiple strains |

Case Studies and Research Findings

Recent studies have highlighted the importance of selenophene-containing compounds in medicinal chemistry. For instance, a study focusing on similar derivatives has shown that compounds with selenophene rings often exhibit enhanced biological activities compared to their sulfur counterparts. This is attributed to the unique electronic properties imparted by selenium .

In another case study, researchers synthesized various selenophene derivatives and assessed their pharmacological profiles. The findings indicated that modifications at the selenophene position could lead to compounds with improved potency against specific microbial targets .

Properties

CAS No. |

65847-69-0 |

|---|---|

Molecular Formula |

C6H7NSSe |

Molecular Weight |

204.16 g/mol |

IUPAC Name |

N-selenophen-2-ylethanethioamide |

InChI |

InChI=1S/C6H7NSSe/c1-5(8)7-6-3-2-4-9-6/h2-4H,1H3,(H,7,8) |

InChI Key |

XEEPDNKSJZDMQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=S)NC1=CC=C[Se]1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.